5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide
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Overview
Description
5-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thiophene Ring Formation: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole-thiophene intermediate and 4-chloroaniline, typically using a coupling reagent like EDCI or DCC.
Chemical Reactions Analysis
5-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols to form substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Biological Research: It has been used in studies to understand the binding interactions with specific protein targets, aiding in the design of new therapeutic agents.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . The compound’s ability to form stable complexes with its target proteins is crucial for its biological activity.
Comparison with Similar Compounds
5-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide can be compared with other benzothiazole derivatives, such as:
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds also exhibit significant antimicrobial activity and have been studied for their potential as antitubercular agents.
Imidazo[2,1-b]thiazole Carboxamide Derivatives: Similar to the compound , these derivatives have shown selective inhibition of Mycobacterium tuberculosis and are valuable in the development of new antimicrobial therapies.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS2/c19-11-5-7-12(8-6-11)20-17(22)15-9-10-16(23-15)18-21-13-3-1-2-4-14(13)24-18/h1-10H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNWMYJGMGGXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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